molecular formula C16H12FNO2 B161970 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid CAS No. 226883-79-0

1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

Cat. No.: B161970
CAS No.: 226883-79-0
M. Wt: 269.27 g/mol
InChI Key: MRLLPLNNVZERDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FUB-PB-22 3-carboxyindole metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is a metabolite of FUB-PB-22 and FDU-NB-22. This compound is primarily used in research and forensic applications .

Preparation Methods

The preparation of FUB-PB-22 3-carboxyindole metabolite involves synthetic routes that start from indole derivatives. The synthetic process typically includes the introduction of a fluorophenyl group and carboxylation at the indole ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

FUB-PB-22 3-carboxyindole metabolite undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can modify the fluorophenyl group or the carboxyl group.

    Substitution: Substitution reactions can occur at the indole ring or the fluorophenyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FUB-PB-22 3-carboxyindole metabolite is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of FUB-PB-22 3-carboxyindole metabolite involves its interaction with cannabinoid receptors in the body. It is a metabolite of synthetic cannabinoids, which are known to bind to cannabinoid receptors, particularly CB1 and CB2. This binding leads to various physiological effects, including alterations in mood, perception, and cognition. The specific molecular targets and pathways involved in its action are still under investigation .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLLPLNNVZERDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342135
Record name FUB-PB-22 3-Carboxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226883-79-0
Record name FUB-PB-22 3-Carboxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Reactant of Route 4
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.